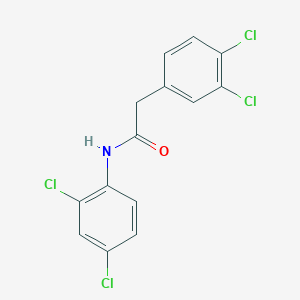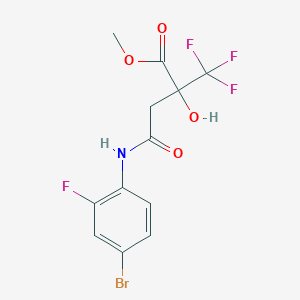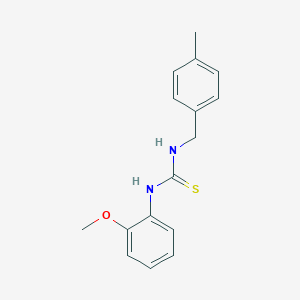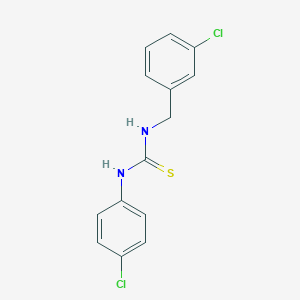![molecular formula C29H27N3O4S B452192 2-[[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL](METHYL)AMINO]BENZOIC ACID](/img/structure/B452192.png)
2-[[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL](METHYL)AMINO]BENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid is a complex organic compound that features a quinoline core, a benzoic acid moiety, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with an aniline derivative, the Skraup synthesis can be used to form the quinoline ring.
Introduction of the Isobutoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Coupling with Benzoic Acid: The quinoline derivative can be coupled with a benzoic acid derivative using a peptide coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Functionalization: Introduction of the carbothioyl and methylamino groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl and carbothioyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Fluorescent Probes: The quinoline core can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Possible use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer manufacturing to enhance properties.
Mécanisme D'action
The mechanism of action of 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Benzoic Acid Derivatives: Such as salicylic acid, known for its use in acne treatment.
Uniqueness
The unique combination of functional groups in 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C29H27N3O4S |
|---|---|
Poids moléculaire |
513.6g/mol |
Nom IUPAC |
2-[methyl-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioyl]amino]benzoic acid |
InChI |
InChI=1S/C29H27N3O4S/c1-18(2)17-36-20-10-8-9-19(15-20)25-16-23(21-11-4-6-13-24(21)30-25)27(33)31-29(37)32(3)26-14-7-5-12-22(26)28(34)35/h4-16,18H,17H2,1-3H3,(H,34,35)(H,31,33,37) |
Clé InChI |
JDHOLKVQVKCESW-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(C)C4=CC=CC=C4C(=O)O |
SMILES canonique |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(C)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B452109.png)
![2,2-dibromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methylcyclopropanecarboxamide](/img/structure/B452113.png)

![1,4-Bis[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-2-methylpiperazine](/img/structure/B452117.png)
![4-{[4-(4-Cyclohexylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B452118.png)

![N'-benzyl-N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B452121.png)
![Ethyl 2-[(3-cyclohexylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452122.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452123.png)

![N'-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B452125.png)

![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452128.png)
![2-(2,4-dichlorophenyl)-N-[3-({[(2,4-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B452133.png)
